Naloxone 3-Methyl Ether

Description

Contextualization within Epoxymorphinan Chemical Biology Research

Naloxone (B1662785) 3-Methyl Ether is a member of the 4,5-epoxymorphinan class of compounds, a critical scaffold in opioid pharmacology. rsc.org This structural framework is shared by a vast array of compounds, from potent analgesics like morphine to pure antagonists such as naloxone and naltrexone. rsc.org Research in the chemical biology of epoxymorphinans focuses on understanding how subtle structural modifications to this core skeleton influence interactions with opioid receptors (mu, kappa, and delta). rsc.org Key structural features, such as the substituent on the nitrogen atom, the oxygen bridge between carbons 4 and 5, and functional groups at positions 3, 6, and 14, are all known to be critical determinants of a compound's pharmacological profile. rsc.org

The introduction of a methyl ether at the C3 position, as seen in Naloxone 3-Methyl Ether, is a common strategy in epoxymorphinan research. This modification serves several purposes. Firstly, it protects the phenolic hydroxyl group, preventing it from participating in reactions and allowing chemists to perform selective modifications elsewhere on the molecule. google.com For instance, research has shown that this compound can be selectively oxidized at the C10 position to create novel analogs for biological evaluation. google.comresearchgate.net Secondly, methylation of the C3 hydroxyl group alters the compound's lipophilicity. This can affect its ability to cross cellular membranes, including the blood-brain barrier, potentially modifying its distribution and metabolism in vivo. csbsju.edu Studies on related compounds suggest that such alterations can influence receptor binding affinity and intrinsic activity, shifting a compound's profile from an antagonist to a partial agonist or vice versa. csbsju.edunih.gov Therefore, this compound and its derivatives are valuable tools for probing the structure-activity relationships (SAR) of epoxymorphinan-based ligands and for developing new chemical entities with tailored pharmacological effects. nih.gov

Research Findings on this compound

| Research Area | Finding | Source |

|---|---|---|

| Synthetic Intermediate | Serves as an intermediate for the synthesis of labeled naloxone and other derivatives. | theclinivex.com |

| Oxidation Studies | Can be selectively oxidized with cerium ammonium (B1175870) nitrate (B79036) to produce 10-(S)-hydroxythis compound, which can be further oxidized to the 10-keto analog. | google.comresearchgate.net |

| Pharmacological Modulation | The presence of the 3-methyl ether group, which is also found in the partial agonist buprenorphine, could potentially alter the antagonistic activity, binding, and metabolism compared to naloxone. | csbsju.edu |

| Degradant Synthesis | Used as a starting material in the multi-step chemical synthesis to confirm the structure of a naloxone-related oxidative drug product degradant. | acs.orgacs.org |

Historical Development and Significance of Opioid Derivative Studies

The study of opioid derivatives is a field with a long and rich history, beginning with the isolation of morphine from opium by Friedrich Sertürner in the early 19th century. mdpi.comneurology.org This landmark discovery paved the way for the chemical manipulation of the morphine structure to create a vast family of semi-synthetic opioids. nih.gov Early efforts focused on modifying morphine to enhance its analgesic properties or reduce its undesirable side effects, leading to the synthesis of compounds like codeine (methylmorphine) and heroin (diacetylmorphine). nih.govcongress.gov

A pivotal moment in opioid research was the discovery that minor structural changes could dramatically alter a compound's pharmacology, converting a potent agonist into an antagonist. The key insight was the modification of the N-methyl group on the morphinan (B1239233) nitrogen. The synthesis of nalorphine (B1233523) in 1942, by replacing the N-methyl group of morphine with an N-allyl group, produced the first clinically relevant opioid antagonist. nih.gov This discovery was revolutionary, as it provided a means to reverse the life-threatening respiratory depression caused by opioid overdose.

The development of naloxone in 1960 marked a significant advancement. nih.gov Synthesized from thebaine, a minor opium alkaloid, naloxone also features an N-allyl group but possesses a nearly pure antagonist profile with minimal to no agonist activity of its own. nih.govpfizer.com This "pure" antagonism made it a safer and more effective reversal agent than nalorphine. nih.gov The study of derivatives of naloxone, such as this compound, represents a continuation of this historical pursuit. By systematically modifying the naloxone scaffold, researchers aim to fine-tune pharmacological properties, explore structure-activity relationships, and develop new research tools and potential therapeutics. csbsju.edursc.org These studies are crucial for designing molecules with improved characteristics, such as longer duration of action or altered metabolic stability, contributing to the broader understanding of opioid receptor function and the development of better medicines. nih.gov

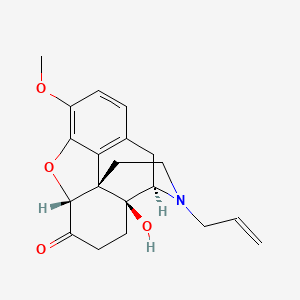

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVPTPGFVKXIRF-XFWGSAIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC=C)[C@@H](O2)C(=O)CC5)O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70866-64-7 | |

| Record name | Naloxone 3-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070866647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NALOXONE 3-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7994IRS7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Naloxone 3 Methyl Ether

Established Synthetic Routes for 3-O-Methylation of Naloxone (B1662785)

The synthesis of naloxone 3-methyl ether from its precursor, naloxone, primarily involves the selective methylation of the phenolic hydroxyl group at the C3 position.

The selective methylation of the phenolic hydroxyl group in the presence of other potentially reactive functional groups, such as the tertiary amine and the C14-hydroxyl group in naloxone, is a critical step. A modern and efficient method for this transformation involves the use of methyl p-toluenesulfonate and potassium carbonate in dimethylformamide (DMF). tandfonline.com This approach provides this compound in excellent purity (96% yield) without the need for extensive purification. tandfonline.com

Historically, classical methods for the 3-O-methylation of morphinans employed highly toxic and volatile reagents like dimethyl sulfate (B86663) in aqueous sodium hydroxide. tandfonline.com The newer method with methyl p-toluenesulfonate offers a safer and more practical alternative, avoiding the hazards associated with dimethyl sulfate. tandfonline.com

Below is a table summarizing the different methylation techniques.

| Reagent | Base | Solvent | Yield | Purity | Notes |

| Methyl p-toluenesulfonate | Potassium Carbonate | DMF | 96% | Excellent | Less volatile and toxic reagent. tandfonline.com |

| Dimethyl Sulfate | Sodium Hydroxide | Aqueous | - | - | Classical method, highly toxic and volatile. tandfonline.com |

The primary precursor for the synthesis of this compound is naloxone . The reaction involves the direct methylation of the C3 phenolic hydroxyl group of the naloxone molecule. The resulting This compound then serves as a key intermediate for further chemical modifications, particularly oxidation reactions. tandfonline.comgoogle.com The protection of the phenolic hydroxyl as a methyl ether is essential to prevent undesired side reactions during subsequent oxidative steps. google.com

Advanced Oxidation Chemistry of this compound

The presence of the 3-methyl ether protecting group facilitates selective oxidation at other positions of the naloxone molecule, most notably at the benzylic C10 position. tandfonline.com

A significant advancement in the derivatization of this compound is its regioselective oxidation at the C10 position. Treatment of this compound with cerium ammonium (B1175870) nitrate (B79036) (CAN) in aqueous acetonitrile (B52724) at ambient temperature leads to the formation of the 10-hydroxy adduct. tandfonline.comgoogle.com This reaction demonstrates high regioselectivity for the C10 position. tandfonline.com

This 10-hydroxy intermediate can be further oxidized to the corresponding 10-keto analog. A common and effective method for this subsequent oxidation is the use of the Dess-Martin periodinane in chloroform, which provides the 10-keto derivative in good yield (64%). tandfonline.com Other, less efficient methods for this type of oxidation on related morphinans have included the use of CrO3, which resulted in extremely low yields, or SeO2, which required additional synthetic steps to protect the ring nitrogen. tandfonline.com

The following table outlines the C10-oxidation strategies for this compound.

| Starting Material | Reagent | Product | Yield |

| This compound | Cerium Ammonium Nitrate (CAN) | 10-(S)-Hydroxythis compound | 23% |

| 10-(S)-Hydroxythis compound | Dess-Martin periodinane | 10-Ketonoxymorphone 3-methyl ether | 64% |

The oxidation of this compound with cerium ammonium nitrate exhibits a high degree of stereochemical control. The reaction selectively yields the 10-(S)-hydroxy adduct. tandfonline.comgoogle.com The stereochemistry of this product has been unequivocally confirmed through single-crystal X-ray structure determination. tandfonline.com This stereospecificity is a crucial aspect of the synthetic utility of this reaction, ensuring the formation of a single, well-defined stereoisomer.

Protecting Group Strategies and Deprotection Methodologies

The 3-methyl ether group in this compound serves as a crucial protecting group for the phenolic hydroxyl. tandfonline.comgoogle.com This protection is necessary to direct subsequent reactions, such as oxidation, to other sites on the molecule. google.com The choice of a methyl ether is based on its relative stability under various reaction conditions.

Following the desired chemical transformations, the removal of the 3-methyl ether protecting group is often required to yield the final target compound. A standard method for the deprotection of the 3-methyl ether in morphinan (B1239233) alkaloids is the use of boron tribromide (BBr3). tandfonline.com However, this deprotection step can be challenging and often results in low yields. For instance, the cleavage of the 3-methyl ether from 10-ketothis compound using BBr3 afforded the desired 10-ketonaloxone in only a 16% yield. tandfonline.com In other instances involving related complex structures, deprotection of a methyl ether with BBr3 proved to be unsuccessful, with only the starting material being recovered. acs.org

Alternative O-demethylation methods have been investigated for related compounds, including the use of methanesulfonic acid/DL-methionine or hydrobromic acid, which in some cases can be more cost-effective or allow for combined deprotection and hydrolysis steps. researchgate.net The challenges associated with methyl ether deprotection have led researchers to explore other protecting groups, such as the pivalate (B1233124) ester, which may be more readily cleaved under specific conditions in the final synthetic steps. acs.orgnih.gov

Novel Synthetic Approaches and Yield Optimization

Recent research has explored the stereochemical outcomes of the reduction of the 6-keto group in this compound, demonstrating how the choice of reducing agent can significantly influence the yield and diastereoselectivity of the resulting alcohol. This is a critical step in the synthesis of various naloxone-related compounds and degradants. acs.org

A key study investigated the reduction of this compound (identified as compound 3 in the research) using two different hydride reagents: sodium borohydride (B1222165) (NaBH₄) and sodium (triacetoxy)borohydride (NaBH(OAc)₃). The findings highlight a distinct difference in the stereochemical control of the reaction. acs.org

The reduction of the ketone at the C6 position of this compound can lead to two different diastereomeric alcohols, commonly referred to as the endo and exo isomers. The ratio of these isomers is highly dependent on the reducing agent employed.

When sodium borohydride was used for the reduction, a mixture of the two alcohol diastereoisomers was obtained in an 80% yield. The ratio of the endo to exo isomer was found to be 2.5:1. This indicates a moderate level of diastereoselectivity. acs.org

In contrast, the use of sodium (triacetoxy)borohydride resulted in a significantly higher degree of stereocontrol. The reduction with this reagent afforded the endo isomer as a single diastereomer in an 82% yield. This high selectivity is attributed to a substrate-directed reduction mechanism. acs.org

The detailed results of these reduction experiments are summarized in the interactive data table below.

| Reducing Agent | Total Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 80 | 2.5:1 | acs.org |

| Sodium (triacetoxy)borohydride (NaBH(OAc)₃) | 82 | Single diastereomer (endo) | acs.org |

These findings underscore the importance of reagent selection in optimizing the synthesis of specific stereoisomers derived from this compound. The ability to selectively produce the endo alcohol in high yield is a significant advancement for the synthesis of related compounds where this specific stereochemistry is required.

Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and literature, the specific preclinical pharmacological data required to generate an article on "this compound," as per the detailed outline provided, could not be located.

The performed searches, targeting specific keywords such as "this compound," "3-O-Methylnaloxone," and its associated CAS number, did not yield any studies containing the necessary information on its pharmacological characterization. While the existence of the compound is confirmed in chemical databases, and its synthesis is mentioned as an intermediate step in the creation of other molecules, no dedicated studies detailing its preclinical profile were found.

Specifically, the following information, which was requested for the article, is not available in the retrieved sources:

Opioid Receptor Binding Affinity and Selectivity: No data, such as Kᵢ values, for the binding of this compound to mu (μ), delta (δ), and kappa (κ) opioid receptors were found.

Ligand-Receptor Kinetic Studies: Information regarding the association (kₒₙ) and dissociation (kₒբբ) rates of this compound at opioid receptors is absent from the available literature.

Intrinsic Activity Assessment: No cell-based assays detailing the agonist or antagonist activity of the compound could be located. Consequently, information on its modulation of G-protein signaling pathways is also unavailable.

Receptor Occupancy Studies: There are no preclinical studies using methods like Positron Emission Tomography (PET) imaging to show in vivo receptor occupancy for this compound.

Due to the complete absence of this specific preclinical data in the public domain, it is not possible to construct the thorough, informative, and scientifically accurate article as requested. Generating content for the specified outline would require fabricating data, which is contrary to the principles of scientific accuracy.

Preclinical Pharmacological Characterization of Naloxone 3 Methyl Ether

Comparative Pharmacological Profile with Naloxone (B1662785) and Other Derivatives

Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient data to construct a detailed comparative pharmacological profile for Naloxone 3-Methyl Ether.

Research articles and chemical databases primarily reference this compound as a chemical intermediate or a precursor in the synthesis of other naloxone derivatives. For instance, it is utilized in the preparation of compounds like 10-keto-naloxone and 10-hydroxy-naloxone.

While pharmacological data exists for these subsequent derivatives, specific, detailed research findings—such as opioid receptor binding affinities (Kᵢ values) for mu, kappa, and delta receptors or functional antagonist potency (IC₅₀ values)—for this compound itself are not available in the reviewed literature. Consequently, a direct and scientifically accurate comparison with naloxone and other standard derivatives cannot be provided, and the creation of data tables as requested is not feasible.

Metabolic Pathways and Biotransformation of Naloxone 3 Methyl Ether

In Vitro Enzymatic Metabolism Studies

In vitro studies focusing specifically on the enzymatic metabolism of Naloxone (B1662785) 3-Methyl Ether are sparse. The majority of metabolic research has been conducted on naloxone. For context, naloxone undergoes rapid and extensive metabolism, primarily in the liver. hhs.gov

For the parent compound naloxone, metabolism is not primarily driven by the cytochrome P450 (CYP) system. nih.gov However, minor metabolic pathways for naloxone, such as N-dealkylation, do occur and would likely involve CYP enzymes. nih.govdrugbank.com Given that the primary site for conjugation on Naloxone 3-Methyl Ether is blocked, it is plausible that if the compound were to undergo Phase I metabolism, CYP-mediated pathways would be more prominent. These could include N-dealkylation (removal of the allyl group) or other oxidative transformations on the molecule. However, specific in vitro studies identifying the CYP isozymes responsible for the metabolism of this compound are not available in the reviewed literature.

The principal metabolic pathway for naloxone is Phase II conjugation, specifically glucuronidation at the 3-hydroxyl position to form naloxone-3-glucuronide (B1512897) (N3G). hhs.govemcrit.org This reaction is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. nih.gov

In this compound, the 3-hydroxyl group is protected by a methyl group, rendering it unavailable for direct glucuronidation. whiterose.ac.uk This fundamental structural difference means that this compound cannot form the N3G metabolite that dominates naloxone's metabolic profile. In vitro studies on human brain microsomes have demonstrated the capacity of the brain to catalyze the formation of naloxone-3-glucuronide from naloxone, highlighting the importance of this pathway. nih.gov No comparable data exists for this compound.

Identification and Structural Elucidation of Metabolites

There is a lack of published studies identifying or structurally elucidating the in vivo or in vitro biological metabolites of this compound. The scientific focus has been on its use as a synthetic precursor. For example, this compound has been used as a starting material to synthesize and confirm the structure of various naloxone degradation products found in pharmaceutical formulations. whiterose.ac.uknih.gov

For comparative purposes, the major and minor metabolites of the parent compound, naloxone , have been well-characterized.

| Metabolite Name | Metabolic Pathway | Significance |

|---|---|---|

| Naloxone-3-glucuronide (N3G) | Glucuronidation | Major, pharmacologically inactive metabolite. nih.gov |

| Noroxymorphone | N-dealkylation | Minor metabolite. drugbank.com |

| Naloxol | 6-keto reduction | Minor metabolite. drugbank.com |

Species-Specific Metabolic Differences in Preclinical Animal Models

No studies detailing species-specific metabolic differences for this compound in preclinical animal models were identified.

Research on naloxone has shown metabolic variations across different species. A study investigating naloxone metabolism in zebrafish (ZF) larvae identified metabolites consistent with those found in humans, including glucuronidated naloxone and products of N-dealkylation and ketone reduction. nih.gov The study confirmed that the three major human metabolic reactions were also observed in the ZF larvae model, suggesting its utility for metabolic studies. nih.gov Similar comparative metabolic studies for this compound have not been published.

Metabolic Stability and Degradation Pathways in Biological Matrices

Data on the metabolic stability of this compound in biological matrices such as human liver microsomes (HLM) or plasma is not available. Metabolic stability assays are typically used to estimate the susceptibility of a compound to biotransformation, providing metrics like half-life (t½) and intrinsic clearance. frontiersin.org

While its metabolic stability is uncharacterized, its chemical stability is implicitly demonstrated by its use as an intermediate in multi-step chemical syntheses. nih.gov Research into the chemical stability of naloxone products has identified degradation impurities, but these studies focus on the parent drug rather than its 3-methyl ether derivative. whiterose.ac.uknih.gov

Analytical Techniques for Research and Quantification of Naloxone 3 Methyl Ether

Chromatographic Separation Methods

Chromatographic techniques are fundamental for separating Naloxone (B1662785) 3-Methyl Ether from impurities, related compounds, and biological matrix components, enabling its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity and concentration of Naloxone 3-Methyl Ether. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of Naloxone and its derivatives. nih.govnih.gov

Methodologies developed for Naloxone can be adapted for its 3-methyl ether derivative. For instance, a typical RP-HPLC system might employ a C18 column. nih.govnih.gov The separation is achieved using a mobile phase, which is often a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govlupinepublishers.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be used to optimize the separation. nih.gov Detection is commonly performed using a UV-Vis spectrophotometer, as the molecule contains a chromophore that absorbs light in the ultraviolet range. nih.govlupinepublishers.com

In a study detailing the synthesis of a Naloxone-related degradant, HPLC was used to monitor the reaction progress and analyze the purity of intermediates, including "Naloxone methyl ether 3". nih.gov The system used an Agilent 1200 HPLC with a Gemini C18 column (150 × 3 mm). nih.gov The validation of such HPLC methods, in line with ICH guidelines, typically involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). lupinepublishers.com For the parent compound Naloxone, methods have been validated over specific concentration ranges, demonstrating high accuracy and precision with a relative standard deviation (RSD) of less than 2%. lupinepublishers.com

Table 1: Example HPLC Parameters for Analysis of Naloxone Derivatives

| Parameter | Value |

| Column | Hypersil ODS C18 (250 mm x 4.6mm, 5µm) lupinepublishers.com |

| Mobile Phase | pH 6.0 Ammonium Acetate Buffer: Acetonitrile (68:32 v/v) lupinepublishers.com |

| Flow Rate | 1.0 mL/min lupinepublishers.comnih.gov |

| Detection | UV at 310 nm lupinepublishers.com |

| Retention Time | Compound dependent, e.g., ~2.86 min for Naloxone lupinepublishers.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

For the quantification of this compound in biological samples, such as plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. nih.govkinampark.com This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

The LC part of the system separates the analyte from the complex biological matrix. Subsequently, the mass spectrometer ionizes the analyte and fragments it, allowing for highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix interference. nih.gov

A study on the synthesis of a Naloxone-related impurity confirmed the structure using LCMS analysis, which verified the retention time and mass spectrometry fragmentation pattern. nih.gov While this study did not focus on quantification, the principles are directly applicable. For bioanalytical quantification of Naloxone and its metabolites, LC-MS/MS methods have been developed and validated. nih.gov These methods often involve a simple sample preparation step, such as protein precipitation with acetonitrile, followed by analysis. nih.gov The analytes are typically monitored in positive ion electrospray ionization (ESI) mode. nih.gov

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of molecules like this compound. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.

In the synthesis of a degradant from "Naloxone methyl ether 3," NMR spectroscopy was used to confirm the structure of the synthesized impurity. nih.gov While specific NMR data for this compound is not detailed in the provided search results, the analysis of the parent compound, Naloxone, provides a basis for what to expect. For Naloxone, solid-state NMR has been used to differentiate between its various solvate forms, with ¹³C NMR spectra being fully assigned. nottingham.ac.uk Such analyses can reveal subtle structural differences. nottingham.ac.uk It has been noted that structural analysis by NMR can establish the formation of specific isomers in chemical reactions involving Naloxone derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

UV-Vis Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by the molecule, which promotes electrons to higher energy orbitals. The presence of a chromophore in the Naloxone structure gives rise to a characteristic UV spectrum. UV-Vis spectroscopy is often used in conjunction with HPLC for detection and quantification. lupinepublishers.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to different functional groups. For an ether like this compound, one would expect to see characteristic C-O stretching vibrations. docbrown.info The IR spectrum for the parent Naloxone would show a prominent O-H stretching band from the phenolic hydroxyl group, which would be absent in the 3-methyl ether derivative. Instead, the spectrum of this compound would feature absorptions characteristic of the methyl ether group.

Quantitative Bioanalytical Methodologies for Preclinical Samples

The quantification of this compound in preclinical samples, such as plasma from animal studies, relies on robust and validated bioanalytical methods. LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and specificity. nih.govkinampark.com

The development of a quantitative bioanalytical method for a compound like this compound would involve several key steps:

Sample Preparation: To remove proteins and other interfering substances from the plasma sample. Protein precipitation is a common and rapid method. nih.gov

Chromatographic Separation: An optimized LC method to separate the analyte from any remaining matrix components.

Mass Spectrometric Detection: Using MRM to specifically detect and quantify the analyte.

Method Validation: The method must be validated to ensure it is accurate, precise, and reliable. This includes assessing linearity, accuracy, precision (both intra- and inter-day), recovery, and matrix effects. nih.gov

For Naloxone and its metabolites, LC-MS/MS methods have been validated with a wide linear range and have demonstrated low relative standard deviations (≤ 6.5%) and relative errors within acceptable limits (-8.3 to -2.5%). nih.gov These validated methods can be successfully applied to determine the concentrations of the analytes in preclinical plasma samples. nih.gov

Table 2: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | The extraction efficiency of an analytical method. | Consistent, precise, and reproducible |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimized and compensated for, often with an internal standard. |

Structure Activity Relationship Sar Studies of Naloxone 3 Methyl Ether and Analogs

Influence of 3-O-Methylation on Opioid Receptor Interactions

The modification of the phenolic 3-hydroxyl group on the morphinan (B1239233) scaffold is a critical determinant of a ligand's affinity and efficacy at opioid receptors. In the case of naloxone (B1662785) 3-methyl ether, the substitution of the hydrogen atom of the hydroxyl group with a methyl group (-CH₃) significantly alters its interaction profile. The 3-hydroxyl group in naloxone is a key hydrogen bond donor, an interaction vital for high-affinity binding within the opioid receptor pocket. By converting this group to a methyl ether, this hydrogen-bonding capability is lost.

While direct, comparative binding affinity data for naloxone 3-methyl ether is not extensively detailed in publicly available literature, the structure-activity relationship (SAR) can be inferred from studies on related 3-O-substituted naloxone and naltrexone derivatives. Research on naloxone analogs where the 3-hydroxyl group is replaced with acetate or nicotinate esters has shown a decrease in antagonist potency nih.gov. This strongly suggests that methylation at this position would similarly lead to a reduction in binding affinity and, consequently, antagonist activity. The ether oxygen can still act as a hydrogen bond acceptor, but the loss of the donor function disrupts a pivotal anchoring interaction with the receptor.

| Modification at 3-Position | Expected Impact on Antagonist Potency | Rationale |

|---|---|---|

| -OH (Hydroxyl) | High (Reference Compound: Naloxone) | Acts as a crucial hydrogen bond donor and acceptor. |

| -OCH₃ (Methyl Ether) | Decreased | Loses hydrogen bond donor capability, disrupting a key binding interaction. |

| -OCOCH₃ (Acetate) | Decreased nih.gov | Bulky ester group sterically hinders optimal binding and removes hydrogen bond donor. |

Structure-Function Correlates within the Morphinan Chemical Class

The morphinan skeleton is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of opioid agonists, partial agonists, and antagonists. The specific functional groups at various positions on this rigid structure dictate the pharmacological profile of the resulting compound.

The physiological activity of morphinans is primarily associated with the aromatic A-ring and the nitrogen-containing D-ring nih.gov. Key structural determinants include:

N-17 Substituent: This is the most critical position for determining agonist versus antagonist activity. While an N-methyl group typically confers agonist properties (e.g., morphine), replacing it with larger substituents like N-allyl (as in naloxone) or N-cyclopropylmethyl (as in naltrexone) induces antagonist properties nih.gov.

C-3 Phenolic Hydroxyl: As discussed previously, this group is vital for high-affinity binding across the opioid receptor family. Its presence is a common feature in potent morphinans like morphine and naloxone.

C-6 Carbonyl: The C-6 keto group, present in naloxone, is associated with higher antagonist potency compared to a C-6 hydroxyl group. Studies involving 6-methylene substitution have shown an increase in the antagonistic activity of both naloxone and naltrexone nih.gov.

C-14 Hydroxyl: The presence of a 14-hydroxyl group, as seen in naloxone and naltrexone, is believed to enhance antagonist activity and may contribute to the "pure" antagonist profile by restricting the conformation of the N-17 substituent.

| Structural Feature | Typical Function/Influence | Example Compound(s) |

|---|---|---|

| N-17 Methyl | Agonist Activity | Morphine, Codeine |

| N-17 Allyl / Cyclopropylmethyl | Antagonist Activity | Naloxone, Naltrexone |

| C-3 Hydroxyl (-OH) | High Affinity Binding (H-Bond Donor) | Morphine, Naloxone |

| C-6 Carbonyl (=O) | Increased Antagonist Potency | Naloxone, Oxycodone |

| C-14 Hydroxyl (-OH) | Enhanced Antagonist Potency | Naloxone, Oxymorphone |

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into how ligands like this compound interact with opioid receptors at an atomic level, helping to rationalize observed SAR data and guide the design of new molecules.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor's active site. Studies using the crystal structure of the µ-opioid receptor (μOR) have elucidated the binding mode for morphinan antagonists.

In these models, the morphinan ligand binds deep within a large, solvent-exposed pocket formed by several transmembrane helices kcl.ac.ukresearchwithrutgers.com. The binding is anchored by a crucial charge-enhanced hydrogen bond between the protonated nitrogen atom (N-17) of the ligand and the carboxylate side chain of a highly conserved aspartic acid residue, Asp147, in transmembrane helix 3 (TM3) nih.gov.

The phenolic A-ring of the morphinan slides into a hydrophobic pocket, and the 3-hydroxyl group forms a key hydrogen bond with a histidine residue, His297, in transmembrane helix 6 (TM6) plos.org. The methylation of this hydroxyl in this compound would preclude this specific hydrogen bond, forcing a less favorable interaction or reorientation within the binding site, consistent with a predicted decrease in binding affinity. Molecular dynamics simulations further reveal that the stability of interactions with residues like Asp147 and His297 is critical for ligand binding and subsequent receptor modulation plos.orgacs.org.

| Receptor Residue (μOR) | Location | Interaction with Morphinan Ligand | Impact of 3-O-Methylation |

|---|---|---|---|

| Asp147 | TM3 | Forms a salt bridge/ionic bond with the protonated N-17 atom. | Unaffected |

| His297 | TM6 | Acts as a hydrogen bond acceptor for the C-3 hydroxyl group. | Interaction lost (no H-bond donor on ligand). |

| Tyr148 | TM3 | Participates in hydrophobic interactions with the A-ring. | Largely unaffected |

| Lys233 | TM5 | Contributes to the binding pocket shape and potential polar interactions. | Largely unaffected |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. For opioid antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to understand the structural requirements for high-affinity binding nih.gov.

In a typical CoMFA study, a set of structurally related antagonists (e.g., naltrexone analogs) are aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to correlate these 3D field values with the experimentally determined binding affinities (e.g., pKi values). Such models for µ-opioid receptor antagonists have demonstrated excellent internal and external predictive power nih.gov.

A key finding from these QSAR studies is that for opioid antagonists, steric interactions often dominate over electrostatic interactions in determining binding affinity nih.gov. The models generate 3D contour maps that visualize regions where bulky (sterically favored) or compact (sterically disfavored) substituents would enhance or diminish activity. For the 3-position, these models would likely show a sterically restricted area with a strong preference for a hydrogen bond donor, quantitatively confirming that replacing the small hydrogen of the hydroxyl group with a bulkier, non-donating methyl group is unfavorable for high-affinity binding. These QSAR models serve as powerful tools for the rational design and optimization of new, potent, and selective opioid receptor antagonists nih.gov.

Preclinical in Vivo Pharmacodynamics and Efficacy Models

Antagonist Effects in Animal Models of Opioid Action

There is no specific information available in the retrieved search results detailing the antagonist effects of Naloxone (B1662785) 3-Methyl Ether in animal models of opioid action. Studies on the parent compound, naloxone, have thoroughly characterized its competitive antagonism at μ-opioid receptors, effectively reversing opioid-induced respiratory depression and other effects in various animal models. hhs.govnih.govnih.gov

Neuropharmacological Effects in Rodent Models

Specific neuropharmacological studies on Naloxone 3-Methyl Ether in rodent models are not described in the available literature. Research on related compounds, such as naloxone and its quaternary derivatives, has investigated their effects on the central nervous system, including the reversal of morphine-induced catalepsy in rats. nih.gov Another peripherally restricted derivative, naloxone methiodide, has been used to differentiate central versus peripheral opioid receptor effects. researchgate.netscirp.org

Behavioral Pharmacology Assessments in Animal Studies

Detailed behavioral pharmacology assessments, such as effects on locomotor activity or in drug discrimination studies, specifically for this compound are absent from the reviewed literature. For comparison, naloxone has been shown to modulate locomotor activity and is a cornerstone tool in drug discrimination paradigms to study opioid receptor mechanisms. nih.gov It has also been studied for its effects on fear conditioning in rats. frontiersin.org

Pharmacokinetics in Preclinical Species

Absorption and Distribution Profiles in Animal Models

Information regarding the rate and extent of absorption, as well as the tissue distribution of Naloxone (B1662785) 3-Methyl Ether in various animal models, is not available.

Elimination Kinetics and Routes in Preclinical Species

There is no available data on the metabolic pathways and excretion routes of Naloxone 3-Methyl Ether in preclinical species.

Bioavailability Assessment in Animal Models

Studies assessing the fraction of an administered dose of this compound that reaches the systemic circulation in animal models have not been found.

Compartmental Modeling of Preclinical Pharmacokinetics

Due to the lack of pharmacokinetic data, no compartmental models for this compound in preclinical species have been developed or published.

Advanced Research Applications and Methodological Utility

Naloxone (B1662785) 3-Methyl Ether as a Pharmacological Probe for Opioid Receptor Research

While not typically used as a direct pharmacological probe itself, naloxone 3-methyl ether is instrumental as a precursor for creating such tools. The methylation of the 3-hydroxyl group effectively masks this reactive site, preventing it from interfering with chemical reactions intended for other parts of the molecule. This allows medicinal chemists to synthesize a variety of naloxone analogs with modified functionalities. These new derivatives can then be used as pharmacological probes to explore the complex interactions between opioid antagonists and their receptors. By systematically altering the naloxone structure, researchers can investigate the specific molecular determinants of opioid receptor binding, affinity, and antagonist activity. The use of this compound ensures that modifications, such as those at the C6-ketone, can be achieved without unintended side reactions at the phenolic position, leading to the creation of highly specific molecular probes.

Application in Radioligand Synthesis and Receptor Mapping

The synthesis of radiolabeled ligands is a cornerstone of receptor pharmacology, enabling the visualization and quantification of receptors in tissues and living organisms through techniques like Positron Emission Tomography (PET). nih.gov In the context of creating novel radioligands based on the naloxone structure, this compound serves as an essential starting material. The introduction of a radioisotope (e.g., ¹¹C or ¹⁸F) often requires specific and controlled reaction conditions. The protected 3-hydroxyl group of the methyl ether derivative prevents the radiolabel from being non-specifically attached to this position. This allows for the precise introduction of the radioisotope at a different, desired location on the molecule. The resulting radioligand, produced after deprotection of the methyl ether, can then be used to map the distribution and density of opioid receptors in the central nervous system with high precision, providing invaluable insights into their roles in various physiological and pathological processes.

Potential as a Lead Compound for Further Chemical Derivatization

The role of this compound as a versatile intermediate makes it a valuable lead compound for the development of new opioid receptor antagonists. Its protected phenolic group allows it to be a stable and reliable starting point for multi-step synthetic sequences aimed at creating novel chemical entities. nih.gov Researchers have utilized this compound to explore modifications that could alter the pharmacokinetic or pharmacodynamic profile of naloxone.

One documented synthesis involves the use of this compound as the starting material to create a specific oxidative degradant of naloxone for analytical confirmation. nih.gov The process involved a substrate-directed reduction of the C6-ketone followed by further transformations. nih.gov This synthetic route highlights the compound's utility in building complex molecular architectures based on the morphinan (B1239233) scaffold.

Below is a table summarizing a key synthetic transformation starting from this compound, as described in the literature.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Sodium (triacetoxy)borohydride | Endo-alcohol diastereomer of reduced this compound | 82% | nih.gov |

This strategic use of this compound as a protected intermediate enables the exploration of chemical space around the naloxone core, potentially leading to the discovery of antagonists with improved properties, such as longer duration of action or enhanced efficacy against potent synthetic opioids. nih.gov

Q & A

Q. What are the validated synthetic routes for Naloxone 3-Methyl Ether, and how do impurities affect pharmacological activity?

Methodological Answer: this compound synthesis typically involves methylation of the 3-hydroxyl group of naloxone using methylating agents like methyl iodide or dimethyl sulfate under alkaline conditions. Critical quality control steps include:

- HPLC-PDA for purity assessment (≥98% purity threshold for pharmacological studies) .

- LC-MS/MS to identify impurities such as residual solvents or demethylated byproducts, which may reduce antagonist efficacy at opioid receptors .

- Stability testing under varying pH and temperature conditions to ensure structural integrity.

Q. How does this compound’s receptor binding profile compare to naloxone?

Methodological Answer: Use radioligand displacement assays (e.g., with H-naloxone) to measure binding affinity () at μ-opioid receptors (MOR), κ-opioid receptors (KOR), and δ-opioid receptors (DOR). Key steps:

- Competitive binding curves in HEK-293 cells expressing cloned receptors.

- Schild analysis to determine antagonism potency (pA2 values).

this compound may exhibit reduced MOR affinity due to steric hindrance from the methyl group, requiring higher doses for reversal of potent opioids like 3-methyl fentanyl .

Advanced Research Questions

Q. What experimental designs address resedation phenomena observed after this compound administration?

Methodological Answer: Resedation occurs due to the shorter half-life of this compound compared to ultra-potent opioids (e.g., 3-methyl fentanyl). Mitigation strategies include:

- Pharmacokinetic modeling in rodent models: Measure plasma concentrations via serial blood sampling and LC-MS to calculate , , and AUC.

- Dose-ranging studies : Test repeated low-dose regimens (e.g., 0.1 mg/kg IV every 15 minutes) versus bolus dosing to maintain therapeutic levels .

- Telemetry monitoring of respiratory rate and arterial blood gases to correlate drug levels with physiological reversal .

Q. How can in vitro models resolve contradictions in dose-response data between cell-based assays and in vivo studies?

Methodological Answer: Discrepancies arise from differences in metabolic activation, protein binding, or blood-brain barrier penetration. Strategies:

- Microsomal stability assays : Incubate this compound with liver microsomes to predict hepatic clearance.

- Parallel artificial membrane permeability assays (PAMPA) to assess BBB penetration potential.

- 3D neurospheroid models co-cultured with astrocytes to mimic CNS microenvironments .

Q. What methodologies optimize chiral resolution of this compound enantiomers?

Methodological Answer: The methyl ether group introduces chirality, requiring enantioselective synthesis and analysis:

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases and isocratic elution (hexane:isopropanol 90:10).

- Circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99% for pharmacological studies) .

- In vivo enantiomer activity comparison : Administer individual enantiomers in MOR knockout mice to isolate receptor-specific effects .

Data Contradiction Analysis

Q. Why do studies report conflicting efficacy of this compound in reversing synthetic opioids?

Methodological Answer: Variability stems from differences in:

- Opioid agonist potency : Ultra-potent agonists (e.g., carfentanil) require higher antagonist doses. Standardize models using EC values from calcium flux assays in MOR-expressing cells .

- Administration routes : Intranasal delivery (common in community settings) has lower bioavailability than IV. Use mucosal permeability assays to compare formulations .

- Species differences : Rodent vs. non-human primate models may over/underestimate human efficacy. Validate findings in humanized MOR transgenic mice .

Comparative and Functional Studies

Q. How does this compound compare to newer antagonists (e.g., nalmefene) in reversing opioid-induced respiratory depression?

Methodological Answer:

- Whole-body plethysmography in rats: Measure tidal volume and respiratory frequency pre/post antagonist administration.

- Dose-response curves for each antagonist to calculate ED values.

- Receptor residence time : Use surface plasmon resonance (SPR) to compare binding kinetics; longer residence time correlates with prolonged efficacy .

Biomarker and Safety Studies

Q. What biomarkers predict this compound’s efficacy in polydrug overdose scenarios?

Methodological Answer:

- Metabolomics profiling : Analyze serum samples via UHPLC-QTOF-MS to identify metabolites of co-ingested drugs (e.g., benzodiazepines) that alter naloxone metabolism.

- Electroencephalography (EEG) : Monitor cortical arousal patterns in opioid-sedated models to correlate biomarker levels with reversal success .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.